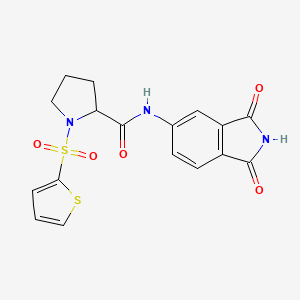

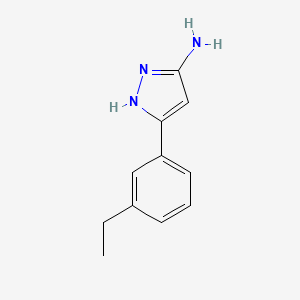

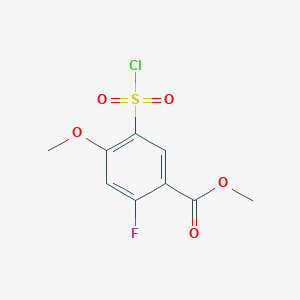

![molecular formula C19H20ClN3O2 B2918821 N-{[benzyl(ethyl)carbamoyl]methyl}-3-(2-chloropyridin-4-yl)prop-2-enamide CAS No. 1424633-25-9](/img/structure/B2918821.png)

N-{[benzyl(ethyl)carbamoyl]methyl}-3-(2-chloropyridin-4-yl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H). The benzyl(ethyl)carbamoyl group suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) and an ethyl group (a two-carbon chain). The 2-chloropyridin-4-yl group indicates a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a chlorine atom attached to the second carbon and the amide attached to the fourth carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable amine with a carboxylic acid or its derivative in a process known as amide coupling . The specific reagents and conditions would depend on the exact structure of the starting materials .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyridine), a carbonyl group, and an amine group. These functional groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

Amides, in general, can participate in a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also undergo reactions at the carbonyl group or at the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carbonyl and amine could make it soluble in polar solvents .科学的研究の応用

Melanoma Cytotoxicity

Radioiodinated benzamides, related to the compound , have been identified as selective agents for melanotic melanoma. These compounds, including benzamide derivatives conjugated with alkylating cytostatics, exhibit high melanoma cell uptake and toxicity, suggesting potential for targeted drug delivery in melanoma therapy. The triazene derivatives among these compounds showed particularly promising targeting effects, outperforming standard cytostatic drugs like dacarbazine (Wolf et al., 2004).

Anticonvulsant Properties

The crystal structures of three anticonvulsant enaminones were determined, highlighting their potential as anticonvulsant agents. These compounds exhibit specific structural conformations and intermolecular hydrogen bonding, contributing to their bioactivity (Kubicki et al., 2000).

Histone Deacetylase Inhibition

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a structural motif similar to the one , acts as a selective histone deacetylase (HDAC) inhibitor. It has shown significant antitumor activity, underlining the therapeutic potential of related benzamide derivatives in cancer treatment (Zhou et al., 2008).

Analytical Chemistry Applications

In analytical chemistry, benzamide derivatives are used for the nonaqueous capillary electrophoretic separation of pharmaceutical compounds, demonstrating the versatility of these molecules in drug analysis and quality control (Ye et al., 2012).

Material Science

Carboxylate-assisted benzamide metal–organic frameworks (MOFs) have been synthesized, exhibiting unique properties such as thermostability and luminescence. These findings illustrate the potential of benzamide derivatives in the development of functional materials for various applications (Sun et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-[benzyl(ethyl)amino]-2-oxoethyl]-3-(2-chloropyridin-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-2-23(14-16-6-4-3-5-7-16)19(25)13-22-18(24)9-8-15-10-11-21-17(20)12-15/h3-12H,2,13-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRFTWPQQNVCEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CNC(=O)C=CC2=CC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[benzyl(ethyl)carbamoyl]methyl}-3-(2-chloropyridin-4-yl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

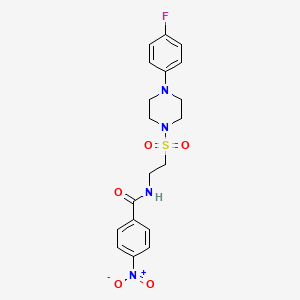

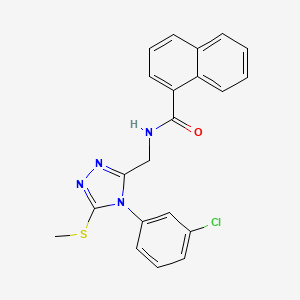

![ethyl 2-(2-((4-cyclohexyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2918738.png)

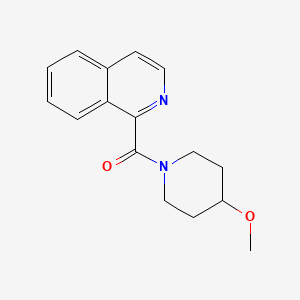

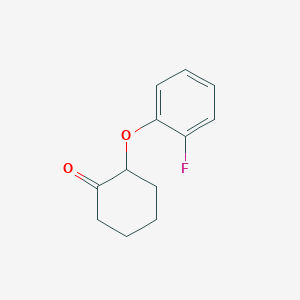

![2-(3-benzyl-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2918742.png)

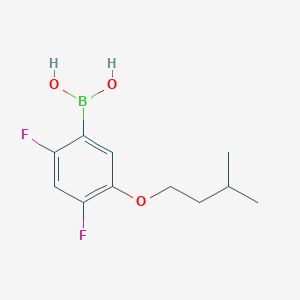

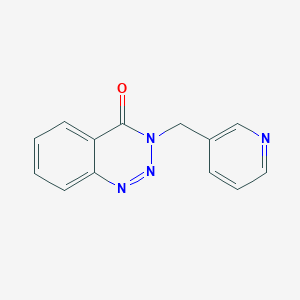

![3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine](/img/structure/B2918747.png)

![methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate](/img/structure/B2918755.png)